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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early toxicological research on

propionylpromazine, a phenothiazine derivative used as a neuroleptic agent in veterinary

medicine. The document synthesizes available data on its acute toxicity, genotoxicity,

metabolism, and tissue distribution, with a focus on quantitative data and experimental

methodologies.

Acute Toxicity
Early research primarily focused on determining the acute lethal dose of propionylpromazine.

The intravenous LD50 in mice was established in a study by Silvestrini & Quadri (1970).

Table 1: Acute Toxicity of Propionylpromazine

Species Sex
Route of
Administration

LD50 (mg/kg) Reference

Mouse M & F Intravenous (i.v.) 38 (35.7-40.5)
Silvestrini &

Quadri (1970)[1]

Experimental Protocols
1.1.1 Determination of Acute LD50 in Mice
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Objective: To determine the median lethal dose (LD50) of propionylpromazine following

intravenous administration in mice.

Species: Mouse.[1]

Sex: Male and Female.[1]

Route of Administration: Intravenous (i.v.).[1]

Methodology: While the specific method was not detailed in the available summaries, such

studies in that era typically followed established protocols like the Miller and Tainter method.

This would involve administering a range of doses to different groups of animals and

observing mortality over a specified period (e.g., 24 hours) to calculate the dose that is lethal

to 50% of the test population.[2]

Data Analysis: The LD50 value and its confidence intervals were calculated from the

observed mortality rates at different dose levels.
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LD50 Determination Workflow

Prepare multiple dose groups of mice

Administer Propionylpromazine intravenously

Observe for mortality over 24 hours

Record number of deceased animals per group

Calculate LD50 using a probit analysis method
(e.g., Miller and Tainter)

LD50 = 38 mg/kg

Click to download full resolution via product page

Workflow for LD50 Determination.

Genotoxicity
The mutagenic potential of propionylpromazine was evaluated using the Ames test.

Table 2: Genotoxicity of Propionylpromazine
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Test System Test Object Concentration Results Reference

Ames test

S. typhimurium

TA 1535, 100,

98, 1537, 1538

1 mg, 5 mg Negative
Preiss et al.

(1983)

Experimental Protocols
2.1.1 Ames Test for Mutagenicity

Objective: To assess the potential of propionylpromazine to induce reverse mutations in

histidine-dependent strains of Salmonella typhimurium.

Test Organism:Salmonella typhimurium strains TA1535, TA100, TA98, TA1537, and TA1538.

These strains are designed to detect different types of mutagens.

Methodology: The assay involves exposing the bacterial strains to various concentrations of

propionylpromazine, both with and without a metabolic activation system (S9 mix from rat

liver). The bacteria are then plated on a histidine-deficient medium. If the substance is a

mutagen, it will cause reverse mutations, allowing the bacteria to synthesize histidine and

form colonies.

Data Analysis: The number of revertant colonies in the test plates is compared to the number

in the control plates. A significant increase in revertant colonies indicates a mutagenic effect.

Propionylpromazine was found to be non-mutagenic in this assay.

Pharmacokinetics and Metabolism
Studies in horses, pigs, and rats have provided insights into the absorption, distribution, and

biotransformation of propionylpromazine.

Table 3: Pharmacokinetic and Residue Data for Propionylpromazine
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Species Dose Route
Sample
Type

Time
Post-
Administr
ation

Concentr
ation

Referenc
e

Horse
50 mg

(total dose)
i.m. Plasma 30 minutes

5.2 µg/L

(peak)

Park et al.

(1989)

Horse
50 mg

(total dose)
i.m. Plasma 11 hours 1.26 µg/L

Park et al.

(1989)

Pig
0.5 mg/kg

BW
i.m. Kidney 2 hours Present

Haagsma

et al.

(1988)

Pig
0.5 mg/kg

BW
i.m. Diaphragm 8 hours

Not

Detected

Haagsma

et al.

(1988)

Pig
0.5 mg/kg

BW
i.m.

Injection

Site
5 days 863 µg/kg

Arneth

(1986)

Rat
4 mg/kg

BW
i.v. Kidney 0.2 hours

16.2 ± 4.8

mg/kg

(Reference

d in WHO,

1991)

Rat
4 mg/kg

BW
i.v. Liver 0.2 hours

1.3 ± 0.4

mg/kg

(Reference

d in WHO,

1991)

Rat
4 mg/kg

BW
i.v. Brain 0.2 hours

5.6 ± 1.3

mg/kg

(Reference

d in WHO,

1991)

Experimental Protocols
3.1.1 Pharmacokinetic Study in Horses

Objective: To determine the plasma concentration of propionylpromazine over time after

intramuscular administration in horses.
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Species: Horse.

Dose: 50 mg total dose.

Route of Administration: Intramuscular (i.m.).

Sampling: Plasma samples were collected at intervals for 11 hours.

Analytical Method: Gas chromatography with a nitrogen-phosphorous detector. The lower

limit of detection was 0.2 µg/L.

3.1.2 Residue Depletion Study in Pigs

Objective: To determine the presence and concentration of propionylpromazine residues in

various tissues of pigs after intramuscular injection.

Species: Dutch Landrace pigs.

Dose: 0.5 mg/kg body weight.

Route of Administration: Intramuscular (i.m.).

Sampling: Tissues (kidney, diaphragm, injection site) were collected at 2, 5, and 8 hours, or

up to 5 days post-injection in different studies.

Analytical Method: Thin-layer chromatography (TLC) was used for detection, with a limit of

detection of 60 µg/kg. A densitometric TLC method was used for quantification in another

study.

3.1.3 Tissue Distribution Study in Rats

Objective: To determine the distribution of propionylpromazine in rat tissues after

intravenous injection.

Species: Female Wistar rats.

Dose: 4 mg/kg body weight.
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Route of Administration: Intravenous (i.v.) via the tail vein.

Sampling: Tissues (kidney, liver, brain) were collected at various time points (0.2, 0.5, 1.0,

and 2.0 hours).

Analytical Method: The specific analytical method for this rat study is not detailed in the

summary documents, but would likely have been a chromatographic technique.

Metabolism
Metabolism of propionylpromazine has been investigated in horses and pigs. In horses, three

metabolites were identified in urine after enzymatic hydrolysis: 2-(1-hydroxypropyl)promazine,

2-(1-propenyl)promazine, and 7-hydroxypropionylpromazine. N-demethylated or sulfoxidated

metabolites were not observed in horses. In pigs, very small amounts of the sulfoxide

metabolite have been found.

Propionylpromazine Metabolism in Horses

Propionylpromazine

2-(1-hydroxypropyl)promazine

Metabolic Transformation

2-(1-propenyl)promazine

Metabolic Transformation

7-hydroxypropionylpromazine

Metabolic Transformation

Excreted in Urine

Click to download full resolution via product page

Metabolic pathway of Propionylpromazine in horses.

Mechanism of Action and Associated Signaling
Pathways
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Propionylpromazine is a phenothiazine neuroleptic. Its pharmacological and toxicological

effects are attributed to its antagonism of several G protein-coupled receptors. While specific

early research on propionylpromazine's signaling is scarce, the mechanisms of its structural

isomer, propiomazine, and other phenothiazines are well-documented and provide a strong

basis for its expected actions. The primary targets are dopamine, serotonin, muscarinic, alpha-

1 adrenergic, and histamine H1 receptors.

Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the central nervous system is a key mechanism for the

antipsychotic and sedative effects of phenothiazines. This action involves the inhibition of the

Gαi/o signaling pathway.
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Dopamine D2 Receptor Signaling Pathway Inhibition

Propionylpromazine

Dopamine D2 Receptor

Antagonizes

Gαi/o

Activates

Adenylate Cyclase

Inhibits

cAMP

Protein Kinase A

Decreased Neuronal Excitability
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Inhibition of Dopamine D2 receptor signaling.

Serotonin 5-HT2A Receptor Antagonism
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Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic properties of

phenothiazines. This receptor primarily signals through the Gαq pathway.

Serotonin 5-HT2A Receptor Signaling Pathway Inhibition

Propionylpromazine

5-HT2A Receptor
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1198289?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of Serotonin 5-HT2A receptor signaling.

Muscarinic, Alpha-1, and Histamine H1 Receptor
Antagonism
Propionylpromazine's sedative effects are also mediated by its antagonism of histamine H1

receptors. Its antagonism of muscarinic and alpha-1 adrenergic receptors can lead to side

effects such as dry mouth and hypotension, respectively. These receptors also utilize G protein-

coupled signaling pathways (Gαq for M1/M3/M5 and α1; Gαi for M2/M4; Gαq for H1).

Conclusion
The early toxicological data for propionylpromazine is limited, with no available information on

short-term, long-term, or reproductive toxicity from that period. The available acute toxicity data

in mice show a moderate level of toxicity via the intravenous route. Genotoxicity testing in the

form of the Ames test was negative. Pharmacokinetic studies in several animal species indicate

that the drug is distributed to various tissues, including the brain, and is metabolized before

excretion. The mechanism of action is understood to be through the antagonism of several key

neurotransmitter receptors, which explains both its therapeutic effects and potential side

effects. This compilation of early research provides a foundational toxicological profile for

propionylpromazine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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